molecular formula C21H21N3O B2951593 N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide CAS No. 330216-04-1

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

Cat. No.: B2951593
CAS No.: 330216-04-1
M. Wt: 331.419
InChI Key: ASUAOMATVIPFFT-UHFFFAOYSA-N
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Description

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

    Incorporation of Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential pharmacological agent with applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(dimethylamino)benzamide
  • N-(pyridin-2-yl)-4-(dimethylamino)benzamide
  • N-benzyl-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups (benzyl, dimethylamino, and pyridinyl) on the benzamide core. This combination may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAOMATVIPFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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